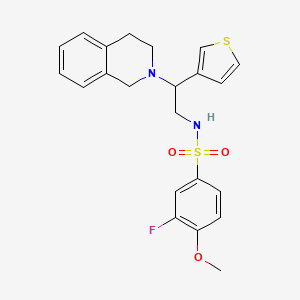
N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(thiophen-3-yl)ethyl)-3-fluoro-4-methoxybenzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(thiophen-3-yl)ethyl)-3-fluoro-4-methoxybenzenesulfonamide is an organic compound featuring a complex structure with multiple functional groups. Its intricate formation suggests a high degree of chemical specificity, making it potentially useful in various scientific and medical applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Creating N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(thiophen-3-yl)ethyl)-3-fluoro-4-methoxybenzenesulfonamide involves several steps:
Formation of 3,4-dihydroisoquinoline: : This intermediate can be synthesized through the reduction of isoquinoline derivatives.
Synthesis of 3-fluoro-4-methoxybenzenesulfonyl chloride: : This reagent is prepared via sulfonation reactions.
Coupling Reaction: : Combining these intermediates under specific reaction conditions, typically using a strong base like sodium hydride, yields the final compound.
Industrial Production Methods
Scaling up for industrial production necessitates optimizing each reaction step for yield and purity:
Optimization of Catalyst Use: : Adjusting catalyst concentration and reaction time.
Process Control: : Utilizing continuous flow reactors to maintain consistent reaction conditions.
Purification: : Employing advanced chromatographic techniques to ensure product purity.
Análisis De Reacciones Químicas
Types of Reactions it Undergoes
Oxidation: : The compound’s benzenesulfonamide group can undergo oxidative degradation under harsh conditions.
Reduction: : The nitro groups present can be reduced to amines using agents like hydrogen in the presence of palladium on carbon.
Substitution: : Electrophilic aromatic substitution reactions are common due to the presence of electron-donating and electron-withdrawing groups.
Common Reagents and Conditions
Oxidizing Agents: : Such as potassium permanganate for oxidation reactions.
Reducing Agents: : Hydrogen with palladium catalysts for reduction reactions.
Substitution Reactions: : Lewis acids like aluminum chloride for facilitating substitutions.
Major Products Formed
The reactions produce various intermediates and side-products, depending on conditions, which must be meticulously purified to obtain the desired compound.
Aplicaciones Científicas De Investigación
Chemistry
The compound serves as a significant intermediate for synthesizing complex molecules in organic chemistry.
Biology
Its structure suggests potential as a molecular probe in biological systems, helping to study enzyme interactions.
Medicine
It might exhibit therapeutic properties, particularly in targeting specific molecular pathways in disease models.
Industry
Used in material science for developing new polymers and advanced materials with specific properties.
Mecanismo De Acción
Molecular Targets
N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(thiophen-3-yl)ethyl)-3-fluoro-4-methoxybenzenesulfonamide interacts with specific molecular targets such as proteins and enzymes.
Pathways Involved
It modulates biochemical pathways by binding to active sites, potentially inhibiting or activating molecular functions based on its chemical structure.
Comparación Con Compuestos Similares
Similar Compounds
N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)ethyl)-4-methoxybenzenesulfonamide
N-(2-(thiophen-2-yl)ethyl)-3-fluoro-4-methoxybenzenesulfonamide
Highlighting Uniqueness
This compound's unique combination of the 3,4-dihydroisoquinoline and thiophene rings with the sulfonamide group provides specific interactions and reactivity not commonly found in other similar compounds.
There you go! How does that all sound?
Propiedades
IUPAC Name |
N-[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-thiophen-3-ylethyl]-3-fluoro-4-methoxybenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23FN2O3S2/c1-28-22-7-6-19(12-20(22)23)30(26,27)24-13-21(18-9-11-29-15-18)25-10-8-16-4-2-3-5-17(16)14-25/h2-7,9,11-12,15,21,24H,8,10,13-14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIHLYGQBHAAIMR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)S(=O)(=O)NCC(C2=CSC=C2)N3CCC4=CC=CC=C4C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23FN2O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














